3-Cyanobenzohydrazide

Description

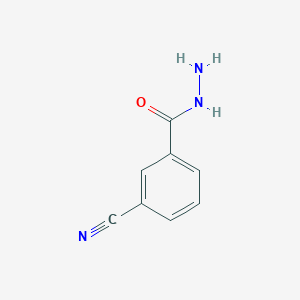

Structure

3D Structure

Properties

IUPAC Name |

3-cyanobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-5-6-2-1-3-7(4-6)8(12)11-10/h1-4H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYKPMNVLZRQRHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)NN)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10620516 | |

| Record name | 3-Cyanobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19731-01-2 | |

| Record name | Benzoic acid, 3-cyano-, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19731-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Cyanobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-cyanobenzohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Cyanobenzohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Cyanobenzohydrazide is a versatile organic compound that serves as a crucial intermediate in the synthesis of various heterocyclic compounds, particularly hydrazone derivatives. Its unique chemical structure, featuring a benzonitrile moiety and a hydrazide functional group, makes it a compound of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the core chemical properties, spectral data, synthesis protocols, and key reactions of this compound, with a focus on its applications in the development of novel therapeutic agents.

Core Chemical Properties

This compound is a solid organic compound with the molecular formula C₈H₇N₃O. The presence of the cyano and hydrazide groups contributes to its polarity and reactivity. A summary of its key physical and chemical properties is provided in the table below.

| Property | Value |

| Molecular Formula | C₈H₇N₃O |

| Molecular Weight | 161.16 g/mol |

| CAS Number | 19731-01-2 |

| Appearance | White to off-white solid |

| Melting Point | 157-158 °C (for the hydrochloride salt) |

| Density | 1.289 g/cm³ |

| Refractive Index | 1.61 |

| Solubility | Soluble in polar organic solvents such as ethanol and DMSO. |

Spectral Data Analysis

The structural features of this compound can be elucidated through various spectroscopic techniques. The following table summarizes the expected characteristic peaks in its Infrared (IR), ¹H Nuclear Magnetic Resonance (¹H NMR), ¹³C Nuclear Magnetic Resonance (¹³C NMR), and Mass Spectrometry (MS) spectra, based on data from closely related benzohydrazide compounds.[1]

| Spectroscopy | Characteristic Peaks and Interpretation |

| IR (Infrared) | - N-H stretching: Broad bands in the region of 3200-3400 cm⁻¹ corresponding to the -NH and -NH₂ groups of the hydrazide moiety. - C≡N stretching: A sharp, medium-intensity peak around 2230 cm⁻¹ characteristic of the nitrile group. - C=O stretching: A strong absorption band around 1650 cm⁻¹ for the amide carbonyl group. - C-N stretching: A band around 1400 cm⁻¹.[2] |

| ¹H NMR | - Aromatic Protons: Signals in the range of 7.5-8.5 ppm. The protons on the benzene ring will exhibit complex splitting patterns (multiplets) due to their coupling. - -NH Proton: A broad singlet that can appear between 8.0 and 10.0 ppm, which is exchangeable with D₂O. - -NH₂ Protons: A broad singlet that can appear between 4.0 and 5.0 ppm, also exchangeable with D₂O. |

| ¹³C NMR | - Carbonyl Carbon (C=O): A signal in the downfield region, typically around 165-170 ppm.[2] - Aromatic Carbons: Multiple signals between 110 and 140 ppm. The carbon attached to the cyano group will be significantly deshielded. - Cyano Carbon (C≡N): A signal in the range of 115-120 ppm. |

| MS (Mass Spec) | - Molecular Ion Peak (M⁺): A peak at m/z = 161, corresponding to the molecular weight of the compound. - Key Fragmentation Patterns: Expect fragmentation patterns corresponding to the loss of the hydrazide group (-NHNH₂) and cleavage of the benzoyl moiety. |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the hydrazinolysis of a corresponding ester, such as methyl 3-cyanobenzoate. This is a common and efficient method for preparing hydrazides.[3]

Materials:

-

Methyl 3-cyanobenzoate

-

Hydrazine hydrate (80% solution)

-

Ethanol

Procedure:

-

A solution of methyl 3-cyanobenzoate (1 equivalent) in ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

-

Hydrazine hydrate (1.2 to 1.5 equivalents) is added dropwise to the solution at room temperature with stirring.

-

The reaction mixture is then heated to reflux and maintained at this temperature for 2 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature, which typically results in the precipitation of a white solid.

-

The solid product is collected by vacuum filtration and washed with cold ethanol to remove any unreacted starting materials and impurities.

-

The crude product can be further purified by recrystallization from ethanol to yield pure this compound.

The precursor, methyl 3-cyanobenzoate, can be synthesized from methyl 3-formylbenzoate through an oximation reaction followed by dehydration.[4]

Reactivity and Applications in Drug Development

The primary reactivity of this compound lies in the nucleophilicity of the terminal nitrogen atom of the hydrazide group. This makes it an excellent building block for the synthesis of hydrazones through condensation reactions with aldehydes and ketones.[5]

Formation of Hydrazones

The reaction of this compound with an aldehyde or ketone, typically under acidic catalysis, yields the corresponding N-acylhydrazone. This reaction is a cornerstone in the synthesis of a wide array of biologically active molecules.

Caption: Reaction of this compound with an aldehyde to form a hydrazone.

Biological Significance and Signaling Pathways

Hydrazide-hydrazone derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[3][6] The 3-cyano substitution on the benzene ring can significantly influence the electronic properties and biological activity of the resulting hydrazone derivatives.

Anticancer Activity: Many hydrazone derivatives have demonstrated potent anticancer activity by targeting various cellular pathways. For instance, some benzohydrazide derivatives containing dihydropyrazole moieties have been identified as potential epidermal growth factor receptor (EGFR) kinase inhibitors.[7] Inhibition of EGFR signaling is a clinically validated strategy in cancer therapy, as it can disrupt downstream pathways involved in cell proliferation, survival, and metastasis.

Caption: Inhibition of the EGFR signaling pathway by a this compound derivative.

Antimicrobial Activity: The hydrazone scaffold is also a key feature in many compounds with significant antimicrobial activity. These compounds can exert their effects through various mechanisms, such as inhibiting essential microbial enzymes or disrupting cell wall synthesis. The incorporation of the this compound moiety can lead to the development of novel antimicrobial agents with improved potency and a broader spectrum of activity.[8]

Conclusion

This compound is a valuable chemical entity for researchers and scientists in the field of drug development. Its well-defined chemical properties, straightforward synthesis, and versatile reactivity make it an ideal scaffold for creating diverse libraries of bioactive compounds. The demonstrated potential of its hydrazone derivatives to modulate key biological pathways, such as EGFR signaling, highlights the importance of this compound as a precursor for the discovery of new anticancer and antimicrobial agents. Further exploration of the structure-activity relationships of its derivatives will undoubtedly lead to the development of novel and effective therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

In-Depth Technical Guide: 3-Cyanobenzohydrazide

For Researchers, Scientists, and Drug Development Professionals

Chemical Properties and Structure

3-Cyanobenzohydrazide is a derivative of benzoic acid, featuring a cyano group at the meta position and a hydrazide functional group. The presence of these reactive moieties makes it a versatile building block in organic synthesis.

| Property | Value |

| Molecular Formula | C₈H₇N₃O |

| Molecular Weight | 161.16 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | C1=CC(=CC(=C1)C(=O)NN)C#N |

| Appearance | Predicted: White to off-white solid |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound can be achieved through a two-step process starting from 3-cyanobenzoic acid. The general methodology for the synthesis of benzohydrazides involves the esterification of the corresponding benzoic acid followed by hydrazinolysis.[1]

Step 1: Esterification of 3-Cyanobenzoic Acid

-

Reactants: 3-cyanobenzoic acid, methanol, and a catalytic amount of sulfuric acid.

-

Procedure:

-

A mixture of 3-cyanobenzoic acid (1 equivalent) and an excess of methanol is taken in a round-bottom flask.

-

A catalytic amount of concentrated sulfuric acid is carefully added.

-

The reaction mixture is refluxed for approximately 4 hours.

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the excess methanol is removed under reduced pressure.

-

The resulting crude methyl 3-cyanobenzoate is then used in the next step.

-

Step 2: Hydrazinolysis of Methyl 3-Cyanobenzoate

-

Reactants: Methyl 3-cyanobenzoate and hydrazine hydrate.

-

Procedure:

-

The crude methyl 3-cyanobenzoate from the previous step is dissolved in a suitable solvent like ethanol.

-

Hydrazine hydrate (an excess, typically 1.2-1.5 equivalents) is added to the solution.

-

The mixture is refluxed for several hours until the reaction is complete (monitored by TLC).

-

After cooling the reaction mixture to room temperature, the precipitated product, this compound, is collected by filtration.

-

The solid is washed with cold ethanol or water to remove any unreacted starting materials and byproducts.

-

The final product can be purified by recrystallization from a suitable solvent, such as ethanol.

-

Applications in Drug Development

Hydrazide and hydrazone derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[2][3][4] The 3-cyanobenzoyl moiety, a key structural feature of this compound, is found in potent inhibitors of p38 mitogen-activated protein (MAP) kinase.

p38 MAP Kinase Inhibition

The p38 MAP kinase signaling pathway plays a critical role in the cellular response to inflammatory cytokines and stress.[5] Dysregulation of this pathway is implicated in various inflammatory diseases, such as rheumatoid arthritis and chronic obstructive pulmonary disease (COPD). Therefore, inhibitors of p38 kinase are of significant therapeutic interest.[6][7]

One notable example is the compound 3-[5-amino-4-(3-cyanobenzoyl)-pyrazol-1-yl]-N-cyclopropyl-4-methylbenzamide , which is a known p38 kinase inhibitor. The "3-cyanobenzoyl" portion of this molecule is crucial for its activity, suggesting that this compound can serve as a valuable starting material or fragment for the design and synthesis of novel p38 inhibitors.

The general mechanism of action for many p38 inhibitors involves binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of its downstream targets and blocking the inflammatory signaling cascade.

Potential Biological Activities

Based on the broader class of hydrazide and hydrazone compounds, this compound derivatives could be investigated for a variety of other biological activities:

-

Antimicrobial Activity: Hydrazones have been extensively studied for their antibacterial and antifungal properties.[3]

-

Anticancer Activity: Numerous hydrazide-hydrazone derivatives have demonstrated cytotoxic effects against various cancer cell lines, with some inducing apoptosis and cell cycle arrest.[8]

-

Anti-inflammatory and Analgesic Activity: The inhibition of inflammatory pathways suggests potential applications in treating pain and inflammation.[4]

References

- 1. Synthesis, Characterization and Anti Mycobacterial Activity of Novel Hydrazones – Oriental Journal of Chemistry [orientjchem.org]

- 2. thepharmajournal.com [thepharmajournal.com]

- 3. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. p38 Inhibitors Products: R&D Systems [rndsystems.com]

- 6. WO1999000357A1 - INHIBITORS OF p38 - Google Patents [patents.google.com]

- 7. Inhibitors of unactivated p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Properties of 3-Cyanobenzohydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyanobenzohydrazide is a small molecule belonging to the benzohydrazide class of organic compounds. Hydrazides and their derivatives are recognized as important pharmacophores in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2][3][4] The presence of the cyano group, a versatile functional group, on the benzene ring of this compound suggests potential for unique chemical reactivity and biological interactions, making it a molecule of significant interest for further investigation in drug discovery and development. This guide provides a comprehensive overview of its molecular structure, synthesis, characterization, and potential biological significance, based on available data for closely related compounds.

Molecular Structure and Properties

The molecular structure of this compound consists of a benzene ring substituted with a cyano group at the meta position and a hydrazide group.

Table 1: General Molecular Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₇N₃O |

| Molecular Weight | 161.16 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | C1=CC(=CC(=C1)C(=O)NN)C#N |

| LogP (Predicted) | 0.85 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

Synthesis

Experimental Protocol: Synthesis of this compound

Materials:

-

Methyl 3-cyanobenzoate

-

Hydrazine hydrate (80% solution)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

In a 100 mL round-bottom flask, dissolve methyl 3-cyanobenzoate (0.1 mol) in 50 mL of ethanol.

-

To this solution, add hydrazine hydrate (0.2 mol) dropwise with continuous stirring.

-

Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 4-6 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

The white precipitate of this compound formed is collected by filtration using a Büchner funnel.

-

Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.

-

Recrystallize the product from ethanol to obtain pure this compound.

-

Dry the purified crystals in a vacuum desiccator.

Spectroscopic Characterization

The structural elucidation of this compound would rely on standard spectroscopic techniques. Based on data from analogous compounds, the expected spectral data are summarized below.[5][6][7][8][9]

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the N-H, C=O, C≡N, and C-N functional groups.

Table 2: Predicted Infrared (IR) Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3200 | Strong, Broad | N-H stretching (hydrazide) |

| 2230-2210 | Strong, Sharp | C≡N stretching (nitrile) |

| 1680-1640 | Strong | C=O stretching (amide I) |

| 1600-1580 | Medium | C=C stretching (aromatic) |

| 1550-1500 | Medium | N-H bending (amide II) |

| 1300-1200 | Medium | C-N stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra would provide detailed information about the hydrogen and carbon environments in the molecule.

Table 3: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.0 | Singlet | 1H | -CONH- |

| ~8.2-7.6 | Multiplet | 4H | Aromatic protons |

| ~4.5 | Broad Singlet | 2H | -NH₂ |

Table 4: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (amide) |

| ~135-125 | Aromatic carbons |

| ~118 | C≡N (nitrile) |

| ~112 | Aromatic carbon attached to CN |

Mass Spectrometry (MS)

The mass spectrum would confirm the molecular weight of the compound.

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 161 | [M]⁺ (Molecular ion) |

| 131 | [M - NH₂]⁺ |

| 104 | [M - CONHNH₂]⁺ |

| 76 | [C₆H₄]⁺ |

Crystal Structure

While the specific crystal structure of this compound has not been reported, analysis of related benzohydrazide structures, such as 3-chlorobenzohydrazide, provides insights into its likely solid-state conformation and intermolecular interactions.[10][11][12][13][14] The molecule is expected to be largely planar, with the hydrazide group potentially showing some torsion relative to the benzene ring. In the solid state, intermolecular hydrogen bonding between the hydrazide N-H and C=O groups is anticipated to be a dominant feature, leading to the formation of dimers or extended chains.[12] The cyano group may also participate in weaker intermolecular interactions.

Potential Biological Activities and Mechanisms of Action

Hydrazide and hydrazone derivatives are known to exhibit a broad spectrum of biological activities.[1][2][3][4][15] The incorporation of a cyano group may modulate these activities and introduce novel pharmacological properties.

Potential Biological Activities:

-

Anticancer: Many hydrazide derivatives have demonstrated cytotoxic effects against various cancer cell lines.[4][16]

-

Antimicrobial: The hydrazide moiety is a key feature in several antimicrobial agents.[4][17]

-

Enzyme Inhibition: Hydrazides have been identified as inhibitors of various enzymes, including histone deacetylases (HDACs) and DNA gyrase, which are important targets in cancer and infectious diseases, respectively.[18][19]

Potential Mechanisms of Action: The biological activity of hydrazides can be attributed to their ability to chelate metal ions, interact with biological macromolecules through hydrogen bonding, and participate in various enzymatic reactions. The cyano group in this compound could potentially act as a hydrogen bond acceptor or participate in covalent interactions with biological targets. One plausible mechanism of action for hydrazide derivatives is the inhibition of key enzymes involved in disease pathogenesis.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. This technical guide, based on the analysis of related compounds, provides a foundational understanding of its molecular structure, synthesis, and potential biological activities. Further experimental validation of the predicted properties and in-depth biological screening are warranted to fully elucidate the therapeutic potential of this intriguing molecule.

References

- 1. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review on biological activities and chemical synthesis of hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. hygeiajournal.com [hygeiajournal.com]

- 4. thepharmajournal.com [thepharmajournal.com]

- 5. Synthesis, characterization, computational, antioxidant and fluorescence properties of novel 1,3,5-trimesic hydrazones derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. etd.auburn.edu [etd.auburn.edu]

- 10. mdpi.com [mdpi.com]

- 11. Crystal structures of three N-acylhydrazone isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 3-Chlorobenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. | Semantic Scholar [semanticscholar.org]

- 16. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Next-Generation HDAC Inhibitors: Advancing Zinc-Binding Group Design for Enhanced Cancer Therapy [mdpi.com]

3-Cyanobenzohydrazide: An In-Depth Solubility Profile for Researchers and Drug Development Professionals

Introduction: 3-Cyanobenzohydrazide is a versatile chemical intermediate of significant interest in medicinal chemistry and drug discovery. Its hydrazide functional group serves as a key building block for the synthesis of a wide array of heterocyclic compounds and Schiff bases, which have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. A thorough understanding of its solubility profile is paramount for its effective utilization in synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive overview of the available solubility data for this compound, outlines detailed experimental protocols for its determination, and presents logical workflows to aid researchers in their studies.

Core Solubility Data

Quantitative solubility data for this compound in various organic solvents is not extensively reported in publicly available literature. However, based on its use in synthetic procedures and for biological testing of its derivatives, a qualitative solubility profile can be inferred. The following table summarizes the known and inferred solubility characteristics of this compound.

| Solvent | Chemical Class | Quantitative Solubility (at 25 °C) | Qualitative Solubility | Source/Inference |

| Dimethyl Sulfoxide (DMSO) | Aprotic Polar | Data not available | Soluble | Commonly used as a solvent for biological screening of benzohydrazide derivatives.[1] |

| Ethanol | Protic Polar | Data not available | Soluble/Sparingly Soluble | Used as a solvent for recrystallization and in reaction mixtures for synthesizing derivatives.[2] |

| Dioxane | Aprotic, Moderately Polar | Data not available | Soluble | Mentioned as a solvent in the synthesis of precursors for hydrazide derivatives.[3] |

| Water | Protic Polar | Data not available | Sparingly Soluble/Insoluble | General characteristic of similar organic compounds. |

| Petroleum Ether | Nonpolar | Data not available | Insoluble | Used as a washing solvent to remove nonpolar impurities, indicating insolubility.[2] |

Note: The qualitative solubility is inferred from its use in various experimental procedures. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocols for Solubility Determination

The following section details a standardized experimental protocol for the quantitative determination of this compound solubility, adapted from established methodologies like the shake-flask method.

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

Objective: To determine the thermodynamic equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

-

Preparation: Add an excess amount of this compound to a series of sealed vials.

-

Solvent Addition: Accurately pipette a known volume of the desired solvent into each vial.

-

Equilibration: Place the sealed vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the undissolved solid to settle. Alternatively, centrifuge the samples at the same temperature to facilitate phase separation.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any undissolved microparticles.

-

Dilution: Quantitatively dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method against a standard curve of known concentrations.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result can be expressed in units such as mg/mL or mol/L.

Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: Workflow for experimental solubility determination.

Signaling Pathways and Logical Relationships

While this compound is a precursor for many biologically active molecules, specific signaling pathways directly modulated by this compound are not well-documented. However, its derivatives have been implicated in various mechanisms of action. The logical relationship from the core compound to its potential biological effects is illustrated below.

Caption: From chemical scaffold to biological activity.

This guide serves as a foundational resource for researchers and professionals in drug development. For specific applications, it is crucial to experimentally determine the solubility of this compound under the conditions relevant to the intended use.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Synthesis, Characterization and Anti Mycobacterial Activity of Novel Hydrazones – Oriental Journal of Chemistry [orientjchem.org]

- 3. Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies [mdpi.com]

An In-depth Technical Guide to 3-Cyanobenzohydrazide: Discovery, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Cyanobenzohydrazide, a versatile chemical intermediate. While a singular "discovery" paper for this compound is not readily identifiable in the historical chemical literature, its synthesis and utility can be understood within the broader context of the development of benzohydrazides and their precursors. This document details the probable synthetic routes, experimental protocols, and key chemical and physical properties of this compound. It is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Discovery and History

The history of this compound is intrinsically linked to the exploration of aromatic carboxylic acid derivatives and their applications in various fields of chemistry. While a specific date or publication marking its first synthesis is not prominent, its conceptualization and synthesis can be traced back to the foundational work on its precursors, primarily 3-cyanobenzoic acid and its esters.

The development of methods to synthesize 3-cyanobenzoic acid, a key starting material, was a crucial step. Early methods likely involved the Sandmeyer reaction on 3-aminobenzoic acid or the oxidation of 3-cyanotoluene. The subsequent conversion of the carboxylic acid to its methyl ester, methyl 3-cyanobenzoate, provided a more reactive substrate for nucleophilic acyl substitution.

The reaction of esters with hydrazine hydrate to form hydrazides has been a well-established synthetic transformation for over a century. Therefore, the preparation of this compound would have been a logical extension of this methodology once its precursor, methyl 3-cyanobenzoate, became accessible. Benzohydrazides, as a class of compounds, gained significant interest in the mid-20th century due to their biological activities, including their use as antitubercular agents. This interest likely spurred the synthesis of a wide array of substituted benzohydrazides, including the 3-cyano derivative, for screening and as building blocks for more complex molecules.

In contemporary research, this compound is utilized as a key intermediate in the synthesis of various heterocyclic compounds and as a precursor for the development of novel pharmaceutical agents and functional materials.

Synthesis of this compound

The most common and practical laboratory synthesis of this compound involves the hydrazinolysis of a 3-cyanobenzoate ester, typically the methyl or ethyl ester, with hydrazine hydrate.

Synthetic Pathway

The overall synthetic scheme can be visualized as a two-step process starting from 3-cyanobenzoic acid:

Caption: Synthetic pathway for this compound from 3-cyanobenzoic acid.

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-Cyanobenzoate from 3-Cyanobenzoic Acid

-

Reaction Setup: To a solution of 3-cyanobenzoic acid (1 equivalent) in methanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 3-cyanobenzoate. The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Synthesis of this compound from Methyl 3-Cyanobenzoate

-

Reaction Setup: Dissolve methyl 3-cyanobenzoate (1 equivalent) in a suitable alcohol, such as ethanol or methanol (5-10 volumes).

-

Addition of Hydrazine: Add hydrazine hydrate (1.5-2 equivalents) dropwise to the solution at room temperature.

-

Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to reflux. The reaction progress can be monitored by TLC. The formation of a precipitate often indicates product formation. The reaction is typically complete within 2-4 hours.

-

Isolation: Cool the reaction mixture in an ice bath to facilitate complete precipitation of the product.

-

Purification: Collect the solid product by filtration, wash with cold ethanol or water, and dry under vacuum to obtain this compound. The product can be recrystallized from a suitable solvent like ethanol to achieve higher purity.

Caption: Experimental workflow for the synthesis of this compound.

Physicochemical Properties

Quantitative data for this compound is summarized below. It is important to note that experimental values can vary slightly based on the purity of the sample and the analytical method used.

| Property | Value |

| Molecular Formula | C₈H₇N₃O |

| Molecular Weight | 161.16 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Approx. 150-154 °C |

| Solubility | Soluble in DMSO and DMF; sparingly soluble in hot ethanol and methanol; insoluble in water. |

| CAS Number | 43038-35-3 |

Spectroscopic Data

The structural characterization of this compound is typically achieved through a combination of spectroscopic techniques.

| Spectroscopic Data | Characteristic Features |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): ~9.9 (s, 1H, -CONH-), ~8.2 (s, 1H, Ar-H), ~8.1 (d, 1H, Ar-H), ~7.9 (d, 1H, Ar-H), ~7.6 (t, 1H, Ar-H), ~4.5 (s, 2H, -NH₂) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): ~165 (C=O), ~135-120 (Ar-C), ~118 (C≡N), ~112 (Ar-C-CN) |

| FT-IR (KBr, cm⁻¹) | ν: ~3300-3200 (N-H stretching), ~2230 (C≡N stretching), ~1650 (C=O stretching, Amide I), ~1600-1450 (C=C aromatic stretching) |

| Mass Spectrometry (ESI-MS) | m/z: 162.06 [M+H]⁺, 184.04 [M+Na]⁺ |

Applications in Research and Development

This compound serves as a valuable building block in organic synthesis, particularly for the construction of nitrogen-containing heterocyclic compounds. The presence of three reactive sites—the cyano group, the hydrazide moiety, and the aromatic ring—allows for a diverse range of chemical transformations.

Caption: Key reactions and application areas of this compound.

Its derivatives have been investigated for a range of biological activities, including as potential enzyme inhibitors and antimicrobial agents. The cyano group can be further transformed into other functional groups, such as amides, carboxylic acids, or tetrazoles, expanding its synthetic utility.

Safety Information

This compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a readily accessible and synthetically versatile intermediate. While its specific discovery is not well-documented, its preparation follows established and reliable synthetic methodologies. The presence of multiple reactive functional groups makes it a valuable tool for the synthesis of a wide range of organic molecules with potential applications in medicinal chemistry, materials science, and agrochemicals. This guide provides a foundational understanding of its synthesis, properties, and potential applications for researchers and professionals in the chemical sciences.

The Stability of 3-Cyanobenzohydrazide: A Technical Overview Based on Analogous Structures

Disclaimer: As of late 2025, a comprehensive search of scientific literature, patent databases, and technical reports has revealed no specific studies detailing the physical and chemical stability of 3-Cyanobenzohydrazide. Consequently, quantitative data on its degradation kinetics, the effects of environmental factors (temperature, pH, light, humidity), solid-state stability, and polymorphism are not publicly available.

This technical guide, therefore, provides a prospective analysis based on the known stability of analogous chemical structures, namely benzohydrazide derivatives and aromatic nitriles. The experimental protocols and potential degradation pathways described are hypothetical and represent standard methodologies for conducting such an investigation in a drug development context.

Predicted Physicochemical Properties and Stability Profile

This compound possesses two primary functional groups that will dictate its stability: the hydrazide moiety (-CONHNH₂) and the aromatic nitrile group (-CN). Both groups can be susceptible to degradation under certain conditions.

1.1 Hydrolytic Stability:

The hydrazide bond is susceptible to hydrolysis, particularly under acidic or basic conditions, which would cleave the molecule to form 3-cyanobenzoic acid and hydrazine. The rate of hydrolysis is expected to be pH-dependent. Generally, hydrazides are more stable at a neutral pH.[1] A study on glycoconjugates with hydrazide linkages showed that their stability increased as the pH approached neutrality, with half-lives varying significantly with pH.[1]

The nitrile group is generally stable to hydrolysis under mild conditions but can be hydrolyzed to a carboxylic acid under more forcing acidic or basic conditions.

1.2 Oxidative Stability:

The hydrazide moiety is known to be susceptible to oxidation. Oxidizing agents could potentially lead to the formation of various degradation products, including diimide and benzoic acid derivatives. The presence of the electron-withdrawing nitrile group on the aromatic ring might influence the susceptibility of the hydrazide group to oxidation.

1.3 Photostability:

Aromatic compounds, particularly those with activating groups, can be susceptible to photodegradation. Exposure to UV or high-intensity visible light could potentially lead to the formation of radical species and subsequent degradation products. A comprehensive photostability study would be necessary to determine the compound's lability to light.

1.4 Thermal Stability:

In the solid state, the thermal stability of this compound would need to be evaluated using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).[2] These analyses would reveal the melting point, decomposition temperature, and any polymorphic transitions. For benzohydrazide derivatives, thermal analysis is a key method to confirm stability.[3][4]

1.5 Solid-State Stability and Polymorphism:

The solid-state stability of a compound is crucial for its formulation and storage.[5][6][7] Factors such as humidity and mechanical stress can influence the physical form and chemical stability of the solid.[6][7] It is plausible that this compound could exist in different polymorphic forms, each with its own unique physicochemical properties, including stability and solubility.[5]

Hypothetical Experimental Protocols for Stability Assessment

A comprehensive stability assessment of this compound would involve forced degradation studies as mandated by regulatory bodies like the ICH.[8][9][10] These studies are designed to identify potential degradation products and establish stability-indicating analytical methods.[9][10][11]

2.1 Forced Degradation Study Protocol:

A typical forced degradation study would expose a solution of this compound to the following conditions:

-

Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80 °C) for a defined period.

-

Basic Hydrolysis: 0.1 M NaOH at room temperature or slightly elevated temperature.

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: The solid drug substance would be exposed to dry heat (e.g., 80-100 °C).

-

Photolytic Degradation: The drug substance, in both solid and solution form, would be exposed to a light source according to ICH Q1B guidelines.

Samples would be collected at various time points and analyzed by a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).[11][12]

2.2 Stability-Indicating Analytical Method:

A reverse-phase HPLC method with UV detection would be developed and validated to separate this compound from its potential degradation products.[11][12] Mass spectrometry (LC-MS) would be used to identify the mass of the degradation products to aid in structure elucidation.[12]

The following is a hypothetical workflow for a forced degradation study of this compound.

Potential Degradation Pathways

Based on the chemistry of the functional groups, the following degradation pathways can be postulated. The validation of these pathways would require the identification of the degradation products formed during forced degradation studies.

Quantitative Data Summary

As stated in the disclaimer, no quantitative stability data for this compound has been found in the published literature. Therefore, a table summarizing such data cannot be provided at this time. The generation of this data would require dedicated laboratory studies.

Conclusion

While specific stability data for this compound is currently unavailable, a general understanding of the stability of benzohydrazide and aromatic nitrile compounds allows for a prospective analysis. The hydrazide moiety is likely the most labile part of the molecule, being susceptible to hydrolysis and oxidation. The nitrile group is expected to be more stable under typical storage conditions.

For researchers and drug development professionals, it is imperative to conduct comprehensive stability studies, including forced degradation, to understand the intrinsic stability of this compound, identify potential degradation products, and develop a validated stability-indicating analytical method. The hypothetical workflows and pathways presented in this guide provide a framework for how such studies could be designed and interpreted.

References

- 1. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.aip.org [pubs.aip.org]

- 5. Development of ternary solid dispersions with hydrophilic polymer and surface adsorbent for improving dissolution rate of carbamazepine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modulation of Solid-State Chemical Stability of Gabapentin by Pyridinecarboxylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. rjptonline.org [rjptonline.org]

- 10. researchgate.net [researchgate.net]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

An In-depth Technical Guide to 3-Cyanobenzohydrazide: Synthesis, Characterization, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Cyanobenzohydrazide is a versatile organic compound that holds significant promise in the fields of medicinal chemistry and drug development. As a derivative of benzohydrazide, it serves as a crucial building block for the synthesis of a wide array of heterocyclic compounds and hydrazone derivatives. These derivatives have demonstrated a broad spectrum of biological activities, including anticancer and antimicrobial properties. This technical guide provides a comprehensive review of the available literature on this compound, covering its synthesis, chemical characterization, and known biological activities. While specific data for this compound is limited in some areas, this guide extrapolates from closely related analogues to provide a thorough understanding of its potential. Detailed experimental protocols, quantitative data from related compounds, and visual representations of synthetic pathways and potential mechanisms of action are presented to facilitate further research and development.

Chemical Properties and Synthesis

This compound is a white to off-white crystalline solid. Its chemical structure consists of a benzene ring substituted with a cyano group at the meta position and a hydrazide functional group.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 3-Cyanobenzamide[1] | C8H6N2O | 146.15 | Not specified |

| 3-Nitrobenzohydrazide[2] | C7H7N3O3 | 181.15 | Not specified |

| 3-Cyanophenylhydrazine Hydrochloride[3] | C7H8ClN3 | 169.61 | Not specified |

Synthesis of this compound

A common and effective method for the synthesis of benzohydrazide derivatives involves the hydrazinolysis of the corresponding methyl ester.[4] This two-step process begins with the esterification of the carboxylic acid followed by reaction with hydrazine hydrate.

Experimental Protocol: Synthesis of this compound (Proposed)

This protocol is adapted from general methods for benzohydrazide synthesis.[4][5][6]

Step 1: Synthesis of Methyl 3-Cyanobenzoate

-

To a solution of 3-cyanobenzoic acid (1 equivalent) in methanol (10 volumes), add concentrated sulfuric acid (0.1 equivalents) dropwise at 0 °C.

-

Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-cyanobenzoate.

Step 2: Synthesis of this compound

-

Dissolve methyl 3-cyanobenzoate (1 equivalent) in ethanol (10 volumes).

-

Add hydrazine hydrate (1.2 equivalents) dropwise to the solution at room temperature.

-

Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

The resulting solid precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to afford this compound.

Caption: Synthetic pathway for this compound.

Analytical Characterization

The structural elucidation of this compound and its derivatives is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 2: Predicted and Reported Spectroscopic Data for this compound and Related Compounds

| Technique | Compound | Key Signals |

| ¹H NMR | This compound (Predicted) | Aromatic protons (δ 7.5-8.2 ppm), -NH proton (δ ~9.5 ppm, broad singlet), -NH₂ protons (δ ~4.5 ppm, broad singlet) |

| 4-Chloro-Benzoic Acid (4-allyloxy-benzylidene)-hydrazide[5] | Aromatic protons (multiplet), -CH= proton (singlet), -NH proton (singlet) | |

| ¹³C NMR | This compound (Predicted) | Carbonyl carbon (δ ~165 ppm), Cyano carbon (δ ~118 ppm), Aromatic carbons (δ 110-140 ppm) |

| 4-Chloro-Benzoic Acid (4-allyloxy-benzylidene)-hydrazide[5] | Carbonyl carbon, Aromatic carbons, Alkene carbons | |

| IR (cm⁻¹) | Benzohydrazide derivatives[5] | N-H stretching (3200-3400), C=O stretching (1640-1680), C≡N stretching (~2230) |

| Mass Spec (m/z) | 3-Cyanobenzamide[1] | 146.15 (M⁺) |

Biological Activities and Potential Therapeutic Applications

Hydrazide and hydrazone derivatives are a well-established class of compounds with a wide range of pharmacological activities.[7][8] While specific biological data for this compound is not extensively reported, studies on analogous compounds suggest significant potential, particularly in anticancer and antimicrobial applications.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of benzohydrazide and hydrazone derivatives against various cancer cell lines.[6][9] The mechanism of action is often attributed to the inhibition of specific enzymes or interference with critical cellular signaling pathways.

Table 3: In Vitro Anticancer Activity of Related Hydrazone Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| (E)-N'-(3-Methoxybenzylidene)-4-(5-(naphthalen-2-yl)-3-(m-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)benzohydrazide (H3) | A549 (Lung) | 2.45 | [9] |

| MCF-7 (Breast) | 1.89 | [9] | |

| HeLa (Cervical) | 1.23 | [9] | |

| HepG2 (Liver) | 1.56 | [9] | |

| 3-(4-Chlorophenyl)-N'-(3-(4-chlorophenyl)-2-cyanoacryloyl)-2-cyanoacrylohydrazide (5c) | HCT-116 (Colon) | 9.3 ± 1.4 | [5] |

| 3-(4-Bromophenyl)-N'-(3-(4-bromophenyl)-2-cyanoacryloyl)-2-cyanoacrylohydrazide (5d) | HCT-116 (Colon) | 8.5 ± 1.3 | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

The following is a generalized protocol for assessing the in vitro cytotoxicity of a compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivatives) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

Hydrazone derivatives have also been extensively studied for their antibacterial and antifungal properties.[10] The presence of the azomethine group (-C=N-) is often considered crucial for their antimicrobial action.

Table 4: In Vitro Antimicrobial Activity of Related Hydrazone Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| N'-(substituted)-4-(butan-2-lideneamino) benzohydrazides | S. aureus | 37.71 (pMICam) | [4] |

| E. coli | - | [4] | |

| N'-[(2-chloro-6-methoxyquinolin-3-yl) methylidene]-substituted benzohydrazide | S. aureus | Active | [4] |

| E. coli | Active | [4] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against microbial strains.[5]

-

Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microbe only) and negative (medium only) controls.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37 °C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Mechanisms of Action

While the precise molecular targets of this compound are not yet fully elucidated, the anticancer activity of related hydrazone compounds is often associated with the induction of apoptosis and cell cycle arrest.

Caption: A generalized apoptotic pathway induced by hydrazone derivatives.

Some hydrazone derivatives have been shown to induce apoptosis through the generation of reactive oxygen species (ROS), leading to mitochondrial stress and the activation of the caspase cascade.[11] Additionally, cell cycle arrest, often at the G2/M or S phase, is another common mechanism by which these compounds exert their antiproliferative effects.[5] Further investigation is required to determine the specific signaling pathways modulated by this compound and its derivatives.

Conclusion and Future Directions

This compound is a valuable scaffold in medicinal chemistry with significant potential for the development of novel therapeutic agents. The existing literature on related benzohydrazide and hydrazone derivatives strongly suggests that compounds derived from this compound are likely to possess potent anticancer and antimicrobial activities.

Future research should focus on:

-

Specific Synthesis and Characterization: Detailed reporting of the synthesis and complete spectral characterization (¹H NMR, ¹³C NMR, IR, MS) of this compound.

-

Comprehensive Biological Screening: Evaluation of the anticancer activity of this compound and its derivatives against a broad panel of cancer cell lines, as well as their antimicrobial activity against various pathogenic bacteria and fungi.

-

Mechanism of Action Studies: In-depth investigation into the molecular mechanisms underlying the biological activities of these compounds, including the identification of specific enzyme targets and signaling pathways.

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound structure to optimize biological activity and pharmacokinetic properties.

By addressing these research gaps, the full therapeutic potential of this compound and its derivatives can be realized, paving the way for the development of new and effective drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis method of 3-cyanobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 3. Biological Activity, Apoptotic Induction and Cell Cycle Arrest of New Hydrazonoyl Halides Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. discoveryjournals.org [discoveryjournals.org]

- 5. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. ES2933568T3 - Synthetic method for the preparation of a hydrazine compound - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Methodological & Application

3-Cyanobenzohydrazide: A Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Cyanobenzohydrazide has emerged as a valuable and versatile starting material in the field of heterocyclic chemistry, particularly for the synthesis of novel compounds with potential therapeutic applications. Its unique molecular structure, featuring a hydrazide functional group and a cyano group on a benzene ring, provides multiple reactive sites for the construction of diverse heterocyclic scaffolds. This application note explores the utility of this compound as a precursor for the synthesis of two important classes of five-membered heterocycles: 1,3,4-oxadiazoles and 1,2,4-triazoles. These ring systems are prevalent in many biologically active molecules, exhibiting a wide range of pharmacological activities, including antimicrobial and anticancer properties.

This document provides detailed protocols for the synthesis of key heterocyclic intermediates derived from this compound and summarizes their potential biological activities, offering a valuable resource for researchers in drug discovery and development.

I. Synthesis of 5-(3-Cyanophenyl)-1,3,4-oxadiazole-2-thiol

1,3,4-Oxadiazole-2-thiols are an important class of heterocyclic compounds known for their diverse biological activities. The following protocol details the synthesis of 5-(3-cyanophenyl)-1,3,4-oxadiazole-2-thiol from this compound.

Reaction Scheme:

Caption: Synthetic pathway for 5-(3-Cyanophenyl)-1,3,4-oxadiazole-2-thiol.

Experimental Protocol:

Materials:

-

This compound

-

Carbon disulfide (CS₂)

-

Potassium hydroxide (KOH)

-

Absolute Ethanol

-

Hydrochloric acid (HCl)

-

Distilled water

Procedure:

-

In a round-bottom flask, dissolve this compound (1 mole equivalent) in absolute ethanol.

-

To this solution, add potassium hydroxide (1 mole equivalent) and stir until it dissolves completely.

-

Cool the mixture in an ice bath and add carbon disulfide (1.2 mole equivalents) dropwise while stirring.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 12-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the precipitated potassium dithiocarbazinate salt is formed.

-

The reaction mixture is then acidified to a pH of 5-6 using a dilute solution of hydrochloric acid.

-

The solid product that precipitates out is collected by filtration, washed thoroughly with cold distilled water, and dried under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol to afford pure 5-(3-cyanophenyl)-1,3,4-oxadiazole-2-thiol.[1]

Expected Yield: 75-85%

II. Synthesis of 4-Amino-5-(3-cyanophenyl)-4H-1,2,4-triazole-3-thiol

4-Amino-1,2,4-triazole-3-thiols are key intermediates for the synthesis of a wide variety of fused and unfused triazole derivatives with significant biological activities. This protocol outlines the synthesis of 4-amino-5-(3-cyanophenyl)-4H-1,2,4-triazole-3-thiol.

Reaction Scheme:

Caption: Synthetic pathway for 4-Amino-5-(3-cyanophenyl)-4H-1,2,4-triazole-3-thiol.

Experimental Protocol:

Materials:

-

This compound

-

Carbon disulfide (CS₂)

-

Potassium hydroxide (KOH)

-

Absolute Ethanol

-

Hydrazine hydrate (80-95%)

-

Distilled water

-

Acetic acid (glacial)

Procedure:

-

Prepare potassium 2-(3-cyanobenzoyl)hydrazine-1-carbodithioate from this compound as described in Protocol I (steps 1-4).

-

To the ethanolic solution containing the potassium salt, add hydrazine hydrate (2 mole equivalents).

-

Reflux the reaction mixture for 8-12 hours. The color of the reaction mixture may change, and the evolution of hydrogen sulfide gas may be observed.

-

After refluxing, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Acidify the solution with glacial acetic acid to a pH of 5-6.

-

The precipitated solid is collected by filtration, washed with cold water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield pure 4-amino-5-(3-cyanophenyl)-4H-1,2,4-triazole-3-thiol.[2]

Expected Yield: 60-75%

III. Biological Applications of Heterocyclic Derivatives of this compound

Heterocyclic compounds derived from this compound are of significant interest to medicinal chemists due to their potential as therapeutic agents. The 1,3,4-oxadiazole and 1,2,4-triazole scaffolds are known to exhibit a broad spectrum of biological activities.

Workflow for Biological Evaluation:

Caption: General workflow for the development of bioactive heterocyclic compounds.

Antimicrobial Activity:

Derivatives of 1,3,4-oxadiazoles and 1,2,4-triazoles are frequently evaluated for their antibacterial and antifungal properties. The minimum inhibitory concentration (MIC) is a key quantitative measure of their efficacy.

Table 1: Representative Antimicrobial Activity of Structurally Related Heterocycles

| Heterocycle Class | Compound Type | Test Organism | MIC (µg/mL) | Reference |

| 1,3,4-Oxadiazole | 2-Thioxothiazolidin-4-one derivatives | Methicillin-resistant S. aureus (MRSA) | 1 | [3] |

| 1,3,4-Oxadiazole | 2-Amino derivatives | S. aureus | 4 - 16 | [4] |

| 1,2,4-Triazole | Schiff base derivatives | S. aureus | Superior to Streptomycin | [5] |

| 1,2,4-Triazole | 4,5-Disubstituted-3-thiol derivatives | Various bacteria and fungi | Good to moderate activity | [6] |

Note: The data presented are for structurally related compounds and serve as an indication of the potential activity of derivatives of this compound.

Anticancer Activity:

Many 1,3,4-oxadiazole and 1,2,4-triazole derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is used to quantify their potency.

Table 2: Representative Anticancer Activity of Structurally Related Heterocycles

| Heterocycle Class | Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1,3,4-Oxadiazole | 2,5-Diaryl derivatives | Breast adenocarcinoma (MDA-MB-231) | Potent activity observed | [7] |

| 1,3,4-Thiadiazole | 2-Amino derivatives | Colon carcinoma (LoVo) | 2.44 | [8] |

| 1,2,4-Triazole | Pyridine hybrid derivatives | Murine melanoma (B16F10) | 41.12 - 61.11 | [9] |

| 1,2,3-Triazole | Phosphonate derivatives | Fibrosarcoma (HT-1080) | 15.13 | [7] |

Note: The data presented are for structurally related compounds and serve as an indication of the potential activity of derivatives of this compound.

Signaling Pathways:

While specific signaling pathways for derivatives of this compound are not yet extensively elucidated in the public domain, related heterocyclic compounds have been shown to exert their anticancer effects through various mechanisms. For instance, some 1,3,4-oxadiazole derivatives are predicted to act as inhibitors of the STAT3 transcription factor.[7] Certain 1,2,4-triazole derivatives have been found to be potent inhibitors of tubulin polymerization and to inhibit kinases such as EGFR and BRAF.[10] Further research into the derivatives of this compound is warranted to uncover their specific molecular targets and mechanisms of action.

This compound is a readily accessible and highly useful precursor for the synthesis of a variety of heterocyclic compounds, including 1,3,4-oxadiazoles and 1,2,4-triazoles. The protocols provided herein offer a foundation for the synthesis of these important scaffolds. The established biological activities of related heterocyclic systems highlight the potential of this compound derivatives as promising candidates for the development of new antimicrobial and anticancer agents. Further derivatization and biological evaluation of these compounds could lead to the discovery of novel therapeutic leads.

References

- 1. jchemrev.com [jchemrev.com]

- 2. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 3. researchgate.net [researchgate.net]

- 4. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 10. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Biological Activity of 3-Cyanobenzohydrazide Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biological activities of 3-cyanobenzohydrazide derivatives and related compounds. This document includes a summary of their anticancer and antimicrobial properties, detailed experimental protocols for their evaluation, and visualizations of synthetic pathways and potential mechanisms of action.

Introduction

Hydrazide-hydrazone derivatives are a significant class of compounds in medicinal chemistry, known for their wide range of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects.[1][2] The incorporation of a cyano group, particularly on a benzene ring, can modulate the electronic and steric properties of the molecule, potentially enhancing its biological efficacy. This document focuses on derivatives of this compound, which serve as a scaffold for the development of novel therapeutic agents.

Data Presentation: Biological Activities

The following tables summarize the quantitative biological activity data for several this compound derivatives and structurally related compounds, such as cyanopyridine and other cyano-containing hydrazone analogs.

Table 1: Anticancer Activity of Cyano-Hydrazide/Hydrazone Derivatives

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 5b | 2-Cyano-N'-(2-cyano-3-phenylacryloyl)-3-phenylacrylohydrazide | HCT-116 (Colon) | 3.2 ± 1.1 | [1] |

| 11 | 2-Cyano-N'-(2-cyano-3-heterylbut-2-enoyl)-3-heterylbut-2-enehydrazide | HCT-116 (Colon) | 2.5 ± 0.81 | [1] |

| 13 | 2-Cyano-N'-(2-cyano-3-heterylbut-2-enoyl)-3-heterylbut-2-enehydrazide | HCT-116 (Colon) | 3.7 ± 1.0 | [1] |

| 5a | 2-Cyano-N'-(2-cyano-3-phenylacryloyl)-3-phenylacrylohydrazide | HCT-116 (Colon) | 3.8 ± 0.7 | [1] |

| 5d | 2-Cyano-N'-(2-cyano-3-phenylacryloyl)-3-phenylacrylohydrazide | HCT-116 (Colon) | 8.5 ± 1.3 | [1] |

| 5c | 2-Cyano-N'-(2-cyano-3-phenylacryloyl)-3-phenylacrylohydrazide | HCT-116 (Colon) | 9.3 ± 1.4 | [1] |

| 9 | 2-Cyano-N'-(2-cyano-3-heterylbut-2-enoyl)-3-heterylbut-2-enehydrazide | HCT-116 (Colon) | 9.3 ± 1.7 | [1] |

| 3d | 3-Cyanopyridine-N-acylhydrazone | MCF-7 (Breast) | 1.14 | [3] |

| 4b | 3-Cyanopyridine-N-acylhydrazone | MCF-7 (Breast) | 3.38 | [3] |

| 4c | 3-Cyanopyridine-N-acylhydrazone | MCF-7 (Breast) | 2.56 | [3] |

| 4d | 3-Cyanopyridine-N-acylhydrazone | MCF-7 (Breast) | 1.76 | [3] |

| 2d | 3-Cyanopyridine-N-acylhydrazone | A-2780 (Ovarian) | 1.21 | [3] |

| 3d | 3-Cyanopyridine-N-acylhydrazone | A-2780 (Ovarian) | 1.14 | [3] |

| 4b | 3-Cyanopyridine-N-acylhydrazone | A-2780 (Ovarian) | 1.76 | [3] |

| 4c | 3-Cyanopyridine-N-acylhydrazone | A-2780 (Ovarian) | 1.35 | [3] |

| 7b | 3-Cyano-2(1H)-pyridone | A549 (Lung) | Potent | [4] |

| 8a | 3-Cyano-2(1H)-pyridone | A549 (Lung) | Potent | [4] |

Note: The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 2: Antimicrobial Activity of Related Hydrazone Derivatives

| Compound ID | Derivative Class | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |

| 5c | Thiazole Hydrazide-Hydrazone | Bacillus subtilis | 2.5 | [2] |

| 5f | Thiazole Hydrazide-Hydrazone | Escherichia coli | 2.5 | [2] |

| 5f | Thiazole Hydrazide-Hydrazone | Klebsiella pneumoniae | 2.5 | [2] |

| 6g | 1,2,4-Triazole Hydrazide-Hydrazone | Staphylococcus aureus | 32 | [5] |

| 16 | Isonicotinic Acid Hydrazide-Hydrazone | Gram-positive bacteria | 3.91 - 7.81 | [6] |

| 19 | Pyrimidine Hydrazide-Hydrazone | Escherichia coli | 12.5 | [6] |

| 19 | Pyrimidine Hydrazide-Hydrazone | Staphylococcus aureus | 6.25 | [6] |

| 37 | Pyrazine Hydrazide-Hydrazone | M. tuberculosis H37Rv | 0.78 | [6][7] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of this compound derivatives, based on methodologies reported in the literature.

Protocol 1: General Synthesis of this compound Derivatives (Hydrazones)

Objective: To synthesize a series of N'-substituted-3-cyanobenzohydrazide derivatives.

Materials:

-

This compound

-

Various aromatic or heterocyclic aldehydes/ketones

-

Ethanol (or other suitable solvent like methanol)

-

Glacial acetic acid (catalyst)

-

Reflux apparatus

-

Thin Layer Chromatography (TLC) plates

-

Filtration apparatus

Procedure:

-

Dissolve 1 mmol of this compound in 20-30 mL of ethanol in a round-bottom flask.

-

Add 1 mmol of the desired aldehyde or ketone to the solution.

-

Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

-

Reflux the mixture for 2-6 hours. Monitor the reaction progress using TLC.

-

After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

-

The solid product that precipitates out is collected by filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials.

-

Recrystallize the product from a suitable solvent (e.g., ethanol, methanol, or DMF) to obtain the pure hydrazone derivative.

-

Characterize the synthesized compound using spectroscopic methods such as IR, NMR (¹H and ¹³C), and Mass Spectrometry.

Protocol 2: In Vitro Anticancer Activity - MTT Assay

Objective: To determine the cytotoxic effect of this compound derivatives on cancer cell lines.

Materials:

-

Synthesized this compound derivatives

-

Human cancer cell lines (e.g., HCT-116, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well microtiter plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Prepare stock solutions of the test compounds in DMSO and then dilute them with the cell culture medium to obtain various final concentrations.

-

After 24 hours of incubation, replace the medium in the wells with fresh medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like Cisplatin or Doxorubicin).

-

Incubate the plates for another 48-72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value for each compound.

Protocol 3: In Vitro Antimicrobial Activity - Broth Microdilution Method

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound derivatives against various microbial strains.

Materials:

-

Synthesized this compound derivatives

-

Bacterial and/or fungal strains

-

Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)

-

96-well microtiter plates

-

Microbial inoculum standardized to 0.5 McFarland

-

Resazurin solution (optional, as a viability indicator)

Procedure:

-

Prepare a stock solution of each test compound in DMSO.

-

In a 96-well plate, perform serial two-fold dilutions of the compounds in the appropriate broth to obtain a range of concentrations.

-

Prepare a microbial inoculum and adjust its turbidity to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Add the standardized microbial suspension to each well containing the diluted compounds.

-

Include a positive control (broth with inoculum) and a negative control (broth only). A known antibiotic/antifungal can be used as a reference drug.

-

Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

-

Optionally, add a viability indicator like resazurin to aid in the visualization of microbial growth.

Visualizations

Synthesis and Evaluation Workflow

The following diagram illustrates the general workflow for the synthesis of this compound derivatives and their subsequent biological screening.

Caption: Workflow for synthesis and biological evaluation.

Proposed Anticancer Mechanism of Action

While the exact signaling pathways for this compound derivatives are not fully elucidated, many hydrazone derivatives are known to exert their anticancer effects through the induction of apoptosis. The following diagram illustrates a generalized pathway.

Caption: Generalized mechanism of anticancer action.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]